molecular formula C14H20N2 B14018316 2-(2-Ethylpentyl)benzimidazole CAS No. 99206-53-8

2-(2-Ethylpentyl)benzimidazole

Katalognummer: B14018316
CAS-Nummer: 99206-53-8
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: VSMPBJCKGWINIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Ethylpentyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features a benzimidazole core with a 2-(2-ethylpentyl) substituent, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylpentyl)benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. One common method is the reaction of o-phenylenediamine with 2-ethylpentanal under acidic conditions to form the desired benzimidazole derivative. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid and is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Ethylpentyl)benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-(2-Ethylpentyl)benzimidazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Ethylpentyl)benzimidazole is largely dependent on its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of certain enzymes involved in DNA replication and repair, which contributes to their anticancer properties. Additionally, benzimidazoles can bind to microbial proteins, disrupting their function and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Ethylpentyl)benzimidazole is unique due to its specific 2-(2-ethylpentyl) substituent, which can influence its chemical reactivity and biological activity. This substituent may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .

Eigenschaften

CAS-Nummer

99206-53-8

Molekularformel

C14H20N2

Molekulargewicht

216.32 g/mol

IUPAC-Name

2-heptan-3-yl-1H-benzimidazole

InChI

InChI=1S/C14H20N2/c1-3-5-8-11(4-2)14-15-12-9-6-7-10-13(12)16-14/h6-7,9-11H,3-5,8H2,1-2H3,(H,15,16)

InChI-Schlüssel

VSMPBJCKGWINIB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)C1=NC2=CC=CC=C2N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.